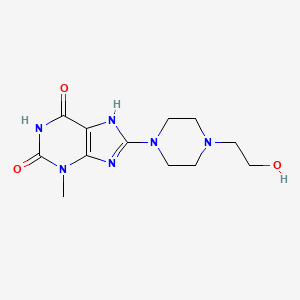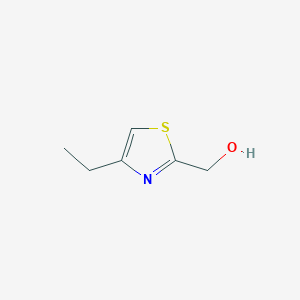
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone" often involves the formation of C-N bonds through reactions with aromatic aldehydes and o-phenylenediamine, under specific conditions to yield quinoxalines and imidazol-related structures (Zhenzhen Zhan et al., 2019).
Molecular Structure Analysis
The molecular and crystal structure of similar sulfonamide compounds has been characterized using spectroscopic techniques and X-ray diffraction, revealing chair conformations of piperidine rings and distorted tetrahedral geometry around sulfur atoms (S. Naveen et al., 2015). These studies provide insight into the steric and electronic influences on the molecular conformation and reactivity of these compounds.
Chemical Reactions and Properties
Compounds with similar structural motifs participate in a variety of chemical reactions, including cycloadditions, conjugate additions, and nucleophilic substitutions, showcasing their versatility in organic synthesis. The reactivity is often influenced by the presence of sulfonyl and piperidinyl groups, which can act as directing groups or reactive sites for further functionalization (G. Sundaram et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of related compounds are determined by their molecular structure and intermolecular interactions. X-ray crystallography studies reveal details about the solid-state arrangement, highlighting the role of hydrogen bonding and π-π interactions in stabilizing the crystal structure (H. Fun et al., 2008).
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research by Anisetti and Reddy (2012) has demonstrated the significant antimicrobial and antifungal activities of novel compounds similar in structure to the queried chemical (Anisetti & Reddy, 2012).
Anticancer Properties
M.S. Bashandy (2015) explored compounds related to the queried chemical, highlighting their potential in anti-human liver cancer evaluations. These novel compounds were tested against human liver hepatocellular carcinoma cell line (HepG2), indicating promising results for cancer research (Bashandy, 2015).
Synthesis Techniques
Zhan et al. (2019) described a method for synthesizing compounds including quinoxalines, which are structurally related to the queried chemical, demonstrating the versatility of such compounds in chemical synthesis (Zhan et al., 2019).
Electrophysiological Characterization
Malherbe et al. (2009) researched compounds similar to the queried chemical, focusing on their electrophysiological characterization, which could be relevant for neurological or pharmacological studies (Malherbe et al., 2009).
Molecular Structure Studies
Naveen et al. (2015) conducted molecular structure studies on related compounds, which can contribute to the understanding of the molecular geometry and potential applications in various fields (Naveen et al., 2015).
Nonradical Oxidation Processes
Zhou et al. (2015) investigated the reactions between peroxymonosulfate and quinones, a study that underscores the chemical's potential in developing nonradical oxidation processes (Zhou et al., 2015).
Mechanism of Action
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-22-11-8-19-18(22)27(25,26)13-6-9-23(10-7-13)17(24)16-12-20-14-4-2-3-5-15(14)21-16/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRUEGDSKREHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

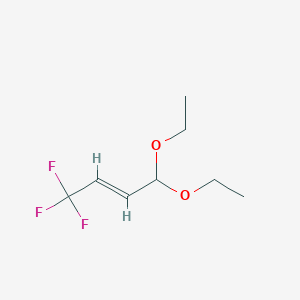
![1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2489893.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2489894.png)
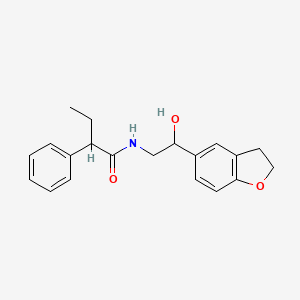

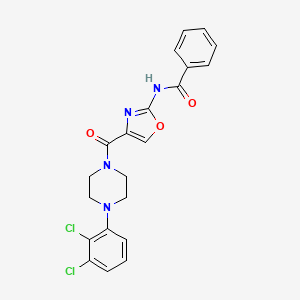
![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)


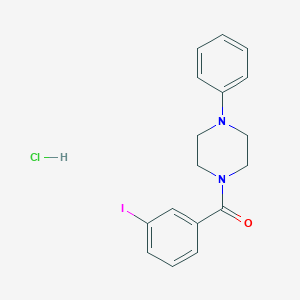
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)
